molecular formula C10H6ClF2NO B14115045 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one

4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one

Cat. No.: B14115045
M. Wt: 229.61 g/mol
InChI Key: WBASXYRQDAZIDT-UHFFFAOYSA-N
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Description

4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Cyclization: Formation of the quinoline ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups.

    Oxidation and Reduction: Alteration of the oxidation state of the compound.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction could lead to changes in the quinoline ring structure.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: A simpler quinoline derivative with similar halogenation.

    6,7-Difluoroquinoline: Another quinoline derivative with fluorine atoms at the same positions.

    1-Methylquinolin-2(1H)-one: A quinoline derivative with a methyl group at the nitrogen atom.

Uniqueness

4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is unique due to the specific combination of chlorine, fluorine, and methyl groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C10H6ClF2NO

Molecular Weight

229.61 g/mol

IUPAC Name

4-chloro-6,7-difluoro-1-methylquinolin-2-one

InChI

InChI=1S/C10H6ClF2NO/c1-14-9-4-8(13)7(12)2-5(9)6(11)3-10(14)15/h2-4H,1H3

InChI Key

WBASXYRQDAZIDT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=CC1=O)Cl)F)F

Origin of Product

United States

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